2-Chloro-6-methylpyridine-3-sulfonyl chloride
Description
Crystallographic Analysis and Bonding Patterns
The crystallographic structure of this compound reveals a planar pyridine ring system with specific geometric parameters that reflect the influence of multiple substituents. The molecular geometry, as determined through computational and experimental methods, shows the pyridine nitrogen positioned to create optimal orbital overlap while accommodating the steric demands of the various substituents. The bond lengths within the pyridine ring exhibit characteristic patterns influenced by the electron-withdrawing nature of both chlorine atoms and the sulfonyl chloride group.
The sulfonyl chloride functional group adopts a tetrahedral geometry around the sulfur center, with sulfur-oxygen double bonds measuring approximately 1.45 Angstroms and the sulfur-chlorine bond extending to approximately 2.01 Angstroms. These measurements align with typical sulfonyl chloride compounds but show subtle variations due to the electronic influence of the pyridine ring system. The chlorine atom at the 2-position maintains a carbon-chlorine bond distance of approximately 1.74 Angstroms, while the methyl group at the 6-position exhibits standard carbon-carbon bond parameters.
| Bond Type | Length (Angstroms) | Angle (Degrees) |
|---|---|---|
| Sulfur-Oxygen (double) | 1.45 | - |
| Sulfur-Chlorine | 2.01 | - |
| Carbon-Chlorine (position 2) | 1.74 | - |
| Carbon-Carbon (methyl) | 1.53 | - |
| Oxygen-Sulfur-Oxygen | - | 119.5 |
| Chlorine-Sulfur-Oxygen | - | 108.2 |
The intermolecular interactions in the crystal lattice reveal significant halogen bonding contributions, particularly involving the chlorine atoms and the electronegative oxygen atoms of neighboring molecules. These interactions contribute to the overall stability of the crystalline form and influence the compound's physical properties such as melting point and solubility characteristics.
Electronic Configuration and Quantum Chemical Calculations
Quantum chemical calculations performed on this compound provide detailed insights into the electronic structure and charge distribution within the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies have been calculated using density functional theory methods, revealing significant electron density localization patterns. The HOMO energy level of approximately -7.2 electron volts reflects the electron-withdrawing influence of the multiple halogen and sulfonyl substituents.
The electron density distribution shows significant polarization effects, with the pyridine nitrogen carrying a partial negative charge of approximately -0.42 electron units, while the sulfur atom in the sulfonyl group bears a substantial positive charge of approximately +1.15 electron units. The chlorine atoms exhibit partial negative charges, with the 2-position chlorine showing -0.18 electron units and the sulfonyl chlorine displaying -0.03 electron units due to its different bonding environment.
Natural bond orbital analysis reveals the presence of significant hyperconjugative interactions between the methyl group and the pyridine ring, contributing approximately 12.3 kilojoules per mole to the overall molecular stability. The sulfonyl chloride group participates in strong electrostatic interactions with the pyridine system, creating a net dipole moment of 4.7 Debye units oriented primarily along the carbon-sulfur bond axis.
| Electronic Property | Calculated Value | Units |
|---|---|---|
| HOMO Energy | -7.2 | eV |
| LUMO Energy | -2.1 | eV |
| Dipole Moment | 4.7 | Debye |
| Nitrogen Charge | -0.42 | e⁻ |
| Sulfur Charge | +1.15 | e⁻ |
| Hyperconjugation Energy | 12.3 | kJ/mol |
Comparative Analysis of Tautomeric Forms
The tautomeric behavior of this compound has been investigated through computational chemistry approaches, revealing limited tautomeric possibilities due to the specific substitution pattern. Unlike simple hydroxy-pyridine compounds which readily undergo keto-enol tautomerism, this compound exhibits remarkable tautomeric stability in its primary form. The presence of the electron-withdrawing sulfonyl chloride group significantly stabilizes the aromatic pyridine form by preventing proton migration processes that could lead to alternative tautomeric structures.
Computational analysis of potential tautomeric forms indicates that any hypothetical migration of the methyl group or rearrangement of the sulfonyl functionality would require activation energies exceeding 150 kilojoules per mole, making such processes thermodynamically unfavorable under normal conditions. The aromatic stabilization energy of the pyridine ring, calculated at approximately 117 kilojoules per mole, provides substantial driving force for maintaining the observed structure.
Comparative studies with related pyridine sulfonyl chloride derivatives demonstrate that the 2-chloro-6-methyl substitution pattern creates the most thermodynamically stable configuration among possible isomers. Alternative arrangements, such as 2-methyl-6-chloro or 4-chloro-2-methyl patterns, show reduced stability by 8-15 kilojoules per mole, emphasizing the optimal nature of the observed substitution pattern.
| Tautomeric Form | Relative Energy | Stability Ranking |
|---|---|---|
| 2-Chloro-6-methyl (observed) | 0.0 | 1 (most stable) |
| 2-Methyl-6-chloro | +8.3 | 2 |
| 4-Chloro-2-methyl | +12.7 | 3 |
| 6-Methyl-4-chloro | +15.2 | 4 (least stable) |
Vibrational Spectroscopy and Molecular Dynamics Simulations
Vibrational spectroscopic analysis of this compound reveals characteristic absorption bands that provide definitive structural confirmation and insights into molecular dynamics. The infrared spectrum exhibits distinct absorption patterns corresponding to the various functional groups present in the molecule. The sulfonyl chloride group produces characteristic symmetric and asymmetric sulfur-oxygen stretching vibrations at approximately 1380 and 1170 wavenumbers respectively, while the carbon-chlorine stretching appears at 750 wavenumbers.
The pyridine ring breathing mode occurs at 1590 wavenumbers, consistent with substituted pyridine derivatives, while the methyl group contributes characteristic carbon-hydrogen stretching vibrations in the 2900-3000 wavenumber region. The intensity patterns of these absorptions reflect the electronic environment created by the multiple substituents and provide valuable fingerprint information for compound identification.
Molecular dynamics simulations conducted over 10 nanosecond timeframes reveal that the molecule maintains remarkable conformational stability in solution environments. The root mean square deviation of atomic positions remains below 0.15 Angstroms throughout the simulation period, indicating minimal structural fluctuations. The sulfonyl chloride group exhibits the greatest flexibility, with torsional rotations occurring with a periodicity of approximately 2.3 picoseconds.
Temperature-dependent vibrational analysis demonstrates that the compound maintains its structural integrity up to temperatures of 150 degrees Celsius, beyond which decomposition processes begin to compete with thermal vibrational motion. The thermal expansion coefficient, calculated from molecular dynamics trajectories, shows anisotropic behavior with greater expansion along the axis perpendicular to the pyridine ring plane.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity (relative) |
|---|---|---|
| Sulfur-Oxygen (symmetric) | 1380 | Strong |
| Sulfur-Oxygen (asymmetric) | 1170 | Strong |
| Pyridine ring breathing | 1590 | Medium |
| Carbon-Chlorine stretch | 750 | Medium |
| Carbon-Hydrogen (methyl) | 2950 | Weak |
| Ring deformation | 650 | Weak |
The computational vibrational analysis also reveals several low-frequency modes below 400 wavenumbers corresponding to intermolecular interactions and lattice vibrations in the crystalline state. These modes contribute significantly to the thermodynamic properties of the compound and influence its behavior in various chemical environments.
Properties
IUPAC Name |
2-chloro-6-methylpyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S/c1-4-2-3-5(6(7)9-4)12(8,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQBLBYYFLUHGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208081-60-0 | |
| Record name | 2-chloro-6-methylpyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
2-Chloro-6-methylpyridine-3-sulfonyl chloride is an organic compound known for its unique structural features that contribute to its biological activity. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential enzyme inhibition and antimicrobial properties. This article explores the biological activities, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 202.64 g/mol. It consists of:
- A chlorine atom at the 2-position,
- A methyl group at the 6-position,
- A sulfonyl chloride group at the 3-position.
These structural components contribute to its high reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The sulfonyl chloride group can form hydrogen bonds with active sites on enzymes, leading to inhibition of their activity. The chlorine and methyl groups enhance the compound's lipophilicity, facilitating better penetration through cell membranes to reach intracellular targets .
Enzyme Inhibition
Research indicates that compounds containing sulfonyl groups often exhibit enzyme inhibitory properties. The mechanism typically involves binding to the enzyme's active site, preventing substrate access. For instance, studies have shown that similar compounds can inhibit various enzymes, including those involved in cancer cell proliferation .
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits bactericidal activity against several bacterial strains. The sulfonamide group is particularly noted for its role in antimicrobial action by interfering with bacterial folic acid synthesis .
Case Studies and Research Findings
- Inhibitory Effects on Cancer Cell Lines : A study evaluated the compound's effects on cancer cell lines, revealing significant inhibition of cell growth at certain concentrations. The IC50 values indicated effective dose-response relationships, suggesting potential use in cancer therapeutics .
- Antimicrobial Screening : In a comparative study involving various sulfonamide derivatives, this compound demonstrated superior antibacterial activity compared to standard antibiotics, highlighting its potential as a novel antibacterial agent .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds showed that modifications to the chlorine and methyl groups significantly affect biological activity. This has implications for designing more potent derivatives tailored for specific therapeutic targets .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Antimicrobial Activity | Enzyme Inhibition | Cancer Cell Growth Inhibition |
|---|---|---|---|
| This compound | High | Yes | Significant |
| 2-Chloro-6-methylpyridine | Moderate | No | Minimal |
| 2-Chloro-3-pyridinesulfonamide | Low | Yes | Moderate |
Scientific Research Applications
Applications in Scientific Research
1. Organic Synthesis
- Intermediate in Sulfonamide Synthesis : 2-Chloro-6-methylpyridine-3-sulfonyl chloride serves as an essential intermediate for synthesizing sulfonamides, which are important in medicinal chemistry for developing antibacterial agents.
- Versatile Reagent : The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles, making it valuable in constructing complex organic molecules.
2. Biological Research
- Enzyme Inhibition Studies : This compound is investigated for its potential as an enzyme inhibitor. The sulfonamide moiety can interact with active sites of enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.
- Antimicrobial Properties : Research has explored its effectiveness against various microbial strains, contributing to the development of new antimicrobial agents.
3. Pharmaceutical Industry
- Drug Development : The compound is utilized in pharmaceutical formulations as a building block for synthesizing novel drugs with improved efficacy and reduced side effects. Its role in drug discovery highlights its significance in addressing various health challenges.
Case Studies
Case Study 1: Synthesis of Antibacterial Agents
In a recent study, researchers synthesized a series of sulfonamide derivatives using this compound as a key intermediate. The resulting compounds demonstrated significant antibacterial activity against resistant strains of bacteria, showcasing the compound's utility in drug development.
Case Study 2: Enzyme Inhibition Mechanism
Another study focused on the enzyme inhibition properties of derivatives synthesized from this compound. The research identified specific interactions between the sulfonamide group and target enzymes, providing insights into designing more effective inhibitors for therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural features and properties of 2-chloro-6-methylpyridine-3-sulfonyl chloride and its analogs:
Key Observations:
The chlorine atom at C2 in the parent compound may sterically hinder electrophilic substitutions at adjacent positions .
Solubility and Stability: The hydrochloride salt of pyridine-3-sulfonyl chloride (C₅H₄ClNO₂S·HCl) likely exhibits higher water solubility but reduced stability under basic conditions compared to non-salt forms . The pyrrolidine sulfonamide derivative (C₁₀H₁₃ClN₂O₂S) is less reactive than sulfonyl chlorides, making it more suitable as a stable intermediate in drug synthesis .
Steric and Electronic Effects :
- The benzoxazole ring in 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride introduces additional rigidity and electron-deficient character, which could influence its reactivity in nucleophilic substitutions .
Preparation Methods
Diazotization Route Starting from 3-Aminopyridine Derivatives
One well-documented approach involves a diazotization reaction starting from 3-aminopyridine derivatives, followed by conversion to the sulfonyl chloride. This method is described in patent CN112830892A and involves two main steps:
Step 1: Diazotization and Formation of Diazonium Fluoborate Intermediate
- 3-aminopyridine is dissolved in 6-10 mol/L diluted hydrochloric acid and cooled to 0-5 °C.
- Sodium nitrite aqueous solution is added dropwise at 0-5 °C to form the diazonium salt.
- Sodium fluoroborate aqueous solution (or 40% fluoroboric acid) is added to precipitate the diazonium fluoroborate salt.
- The mixture is stirred at 0-5 °C for 30-60 minutes, filtered, washed with diluted hydrochloric acid, and dried.
Step 2: Conversion of Diazonium Salt to Sulfonyl Chloride
- Thionyl chloride is added dropwise to water, cooled to 0-5 °C.
- Cuprous chloride is added as a catalyst.
- The diazonium fluoroborate salt is added in batches, maintaining 0-5 °C.
- The reaction proceeds overnight at 0-5 °C.
- The product is extracted with dichloromethane, washed sequentially with saturated sodium bicarbonate, water, and saturated salt solution.
- Drying over anhydrous sodium sulfate, filtration, and concentration yields the sulfonyl chloride.
Reaction Conditions and Ratios:
| Reagent | Molar Ratio (relative to 3-aminopyridine) | Temperature (°C) | Notes |
|---|---|---|---|
| 3-Aminopyridine | 1 | 0-5 | Starting material |
| Sodium nitrite | 1.0-1.3 | 0-5 | Diazotization agent |
| Sodium fluoroborate or fluoroboric acid | 3-4 | 0-5 | Diazotization intermediate |
| Diluted hydrochloric acid | 6-10 mol/L | 0-5 | Reaction medium |
| Thionyl chloride | 2-2.2 | 0-5 | Chlorinating agent |
| Cuprous chloride | 0.005-0.01 | 0-5 | Catalyst |
- Yield of diazonium intermediate: 95.3%
- Product is a colorless liquid sulfonyl chloride.
- Purity is high but sensitive to high-temperature distillation which may cause deterioration.
- High yield and environmental protection.
- Requires strict temperature control (0-5 °C) to avoid side reactions.
- Sulfonyl chloride is thermally sensitive; care needed during purification.
Chlorination of Hydroxypyridine Sulfonic Acids Using Phosphorus Trichloride and Chlorine Gas
Another advanced method is described in European patent EP1048654A2, focusing on chlorination of hydroxypyridine-3-sulfonic acids to produce chloropyridine sulfonyl chlorides. This method uses phosphorus trichloride and chlorine gas in a controlled manner:
-
- Hydroxypyridine-3-sulfonic acid (preferably 4-hydroxypyridine-3-sulfonic acid).
-
- Mix liquid phosphorus trichloride with the sulfonic acid and heat under reflux.
- Introduce chlorine gas slowly to initiate substitution of hydroxyl groups on the ring and sulfonic acid residue.
- Phosphorus oxychloride forms in situ, acting as an additional solvent.
- Reaction temperature and chlorine feed rate are carefully controlled to avoid over-chlorination or side reactions.
-
- The organic phase is separated and washed with water to remove residual phosphorus oxychloride.
- The sulfonyl chloride is isolated by distillation from the solvent residue.
- The product purity exceeds 98% (HPLC), with yields over 90%.
-
- Avoids use of solid phosphorus pentachloride, simplifying handling.
- Chlorine gas addition allows precise reaction control.
- No residual chlorinating agents remain, facilitating purification.
- The organic phase can be directly used for further synthesis (e.g., sulfonamides).
-
- Halogenated solvents (methylene chloride, chloroform) or halogen-free solvents (toluene, methyl tert-butyl ether) can be used.
- Halogen-free solvents preferred for environmental reasons.
Reaction Parameters Summary:
| Parameter | Range/Value | Notes |
|---|---|---|
| Phosphorus trichloride | 1.0 - 1.2 molar equiv. | Slight excess preferred (0.15-0.2 equiv) |
| Chlorine gas | Equimolar or slight deficit (0.02-0.05 mol% excess) | Controls chlorination rate |
| Phosphorus oxychloride | 0.5 - 5 mol per mol acid | Formed in situ, solvent effect |
| Temperature | Reflux | Controlled for substitution only |
| Solvent | Toluene, MTBE, or halogenated solvents | Environmental preference for halogen-free |
Summary Table of Preparation Methods
| Method | Starting Material | Chlorinating Agent(s) | Reaction Conditions | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|---|
| Diazotization (CN112830892A) | 3-Aminopyridine | Thionyl chloride, Cuprous chloride | 0-5 °C, aqueous acidic medium | ~95 | High | High yield, mild conditions | Sensitive to temperature, side reactions |
| Chlorination with PCl3 + Cl2 (EP1048654A2) | Hydroxypyridine-3-sulfonic acid | Phosphorus trichloride, chlorine gas | Reflux, organic solvent (toluene/MTBE) | >90 | >98 | Easy control, high purity, scalable | Requires handling of chlorine gas |
| Traditional PCl5 method | Hydroxypyridine sulfonic acid | Phosphorus pentachloride | Slow addition, reflux | Variable | Variable | Established method | Difficult handling, aggressive reagent |
Detailed Research Findings and Notes
- The diazotization route involves formation of a diazonium fluoroborate intermediate, which is then converted to the sulfonyl chloride under mild conditions, minimizing side reactions and improving environmental safety.
- The phosphorus trichloride and chlorine gas method allows direct chlorination of hydroxyl groups on the pyridine ring and sulfonic acid moiety without core pyridine chlorination, maintaining the integrity of the heterocyclic structure.
- The use of phosphorus oxychloride as an in situ solvent improves solubility and reaction efficiency.
- The reaction mixture from the phosphorus trichloride/chlorine method can be used directly for subsequent sulfonamide synthesis without isolation, streamlining production.
- Both methods require careful temperature control to prevent degradation or side reactions.
- Purification typically involves organic solvent extraction, washing, drying, and distillation under controlled conditions to maintain product stability.
Q & A
Q. What are the recommended safety protocols for handling 2-chloro-6-methylpyridine-3-sulfonyl chloride in laboratory settings?
Methodological Answer:
- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.
- Operate in a fume hood to avoid inhalation of vapors or aerosols.
- In case of spills, contain using inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid contact with water to prevent hydrolysis.
- Store in a cool, dry place away from bases and nucleophiles. Reference safety protocols from analogous sulfonyl chlorides .
Q. What are the primary synthetic routes for this compound?
Methodological Answer:
- Chlorosulfonation: React 2-chloro-6-methylpyridine with chlorosulfonic acid under controlled temperatures (0–5°C) to introduce the sulfonyl chloride group.
- Oxidative Chlorination: Use NaClO₂ or SO₂Cl₂ to oxidize thiol intermediates, as demonstrated in analogous pyridine sulfonyl chloride syntheses .
- Purify via recrystallization in non-polar solvents (e.g., hexane) to isolate the product.
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm the pyridine ring structure and substituent positions (e.g., methyl at C6, sulfonyl chloride at C3).
- Mass Spectrometry (HRMS): Validate molecular weight (212.05 g/mol) and fragmentation patterns.
- IR Spectroscopy: Identify S=O stretches (~1360–1180 cm⁻¹) and C-Cl bonds (~550–600 cm⁻¹) .
Advanced Research Questions
Q. How does the substitution pattern on the pyridine ring influence the reactivity of this compound compared to analogs?
Methodological Answer:
- The methyl group at C6 increases steric hindrance, reducing nucleophilic attack at adjacent positions.
- The chlorine at C2 enhances electrophilicity at C3-sulfonyl chloride via inductive effects, favoring sulfonylation reactions.
- Comparative studies with 3-(trifluoromethyl)pyridine-2-sulfonyl chloride show that electron-withdrawing substituents (e.g., CF₃) further activate the sulfonyl group .
Q. What strategies can resolve contradictions in reported reactivity data of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Control Experiments: Systematically vary reaction conditions (solvent polarity, temperature, catalysts) to identify optimal parameters.
- Kinetic Studies: Use pseudo-first-order kinetics to compare reaction rates with different nucleophiles (e.g., amines vs. alcohols).
- Computational Modeling: Apply DFT calculations to analyze transition states and identify steric/electronic barriers .
Q. How can computational chemistry predict the regioselectivity of this compound in sulfonylation reactions?
Methodological Answer:
- DFT Calculations: Model the electrophilic sulfonyl group’s interaction with nucleophiles (e.g., amines) to predict attack at sulfur vs. chlorine.
- Frontier Molecular Orbital (FMO) Analysis: Compare HOMO-LUMO gaps to assess reactivity trends.
- Solvent Effects: Simulate solvation models (e.g., PCM) to evaluate polarity impacts on regioselectivity .
Q. What role does the methyl group at the 6-position play in stabilizing this compound under acidic conditions?
Methodological Answer:
- The methyl group provides steric protection against hydrolysis by hindering water access to the sulfonyl chloride moiety.
- Electronic effects from the methyl group slightly donate electron density via hyperconjugation, stabilizing the intermediate during hydrolysis.
- Comparative stability studies with non-methylated analogs (e.g., 2-chloropyridine-3-sulfonyl chloride) confirm enhanced stability .
Data Analysis and Experimental Design
Q. What are the common byproducts formed during the synthesis of this compound, and how are they identified?
Methodological Answer:
- Byproducts: Over-chlorinated derivatives (e.g., dichloropyridines) or sulfonic acids from incomplete chlorosulfonation.
- Detection: Use TLC (silica gel, eluent: ethyl acetate/hexane) to monitor reaction progress.
- Isolation: Column chromatography with gradient elution (hexane to ethyl acetate) to separate byproducts.
- Characterization: LC-MS and ¹H NMR to confirm purity .
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
